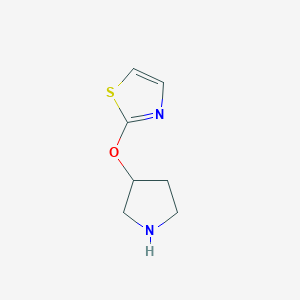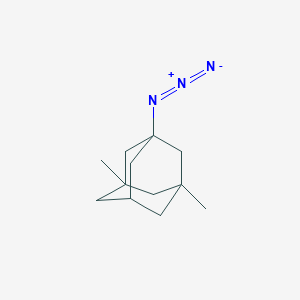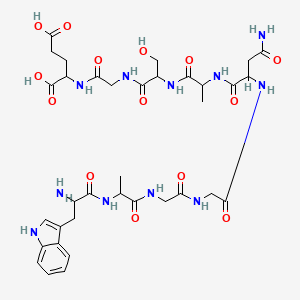![molecular formula C21H21BrN2O2 B12107811 10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12107811.png)
10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-décahydro-2H-4,6-méthanoindolo[3,2,1-ij]oxépino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one est un composé organique complexe doté d'une structure unique comprenant plusieurs cycles fusionnés et un atome de brome. Ce composé fait partie d'une classe d'alcaloïdes, qui sont des composés chimiques naturels contenant des atomes d'azote basiques. Les alcaloïdes sont connus pour leur large éventail d'effets pharmacologiques et sont souvent utilisés en médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-décahydro-2H-4,6-méthanoindolo[3,2,1-ij]oxépino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one implique généralement plusieurs étapes, en commençant par des molécules précurseurs plus simples. La voie de synthèse peut inclure:
Formation du cycle indole : Cela peut être réalisé par la synthèse d'indole de Fischer, où la phénylhydrazine réagit avec une cétone ou un aldéhyde.
Construction du cycle oxépine : Cette étape implique la formation du cycle contenant de l'oxygène, qui peut être réalisée par des réactions de cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait l'optimisation de la voie de synthèse afin d'assurer un rendement et une pureté élevés. Cela peut impliquer:
La mise à l'échelle des réactions : L'utilisation de quantités plus importantes de réactifs et de solvants.
L'optimisation des conditions réactionnelles : La température, la pression et le temps de réaction doivent être soigneusement contrôlés.
La purification : Des techniques telles que la recristallisation, la chromatographie et la distillation peuvent être utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, où il perd des électrons. Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les réactions de réduction impliquent le gain d'électrons. Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) peuvent être utilisés.
Substitution : L'atome de brome dans le composé peut être substitué par d'autres groupes par des réactions de substitution nucléophile. Les réactifs courants comprennent l'hydroxyde de sodium (NaOH) et le tert-butylate de potassium (KOtBu).
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple:
Oxydation : Peut conduire à la formation de cétones ou d'acides carboxyliques.
Réduction : Peut entraîner la formation d'alcools ou d'amines.
Substitution : L'atome de brome peut être remplacé par des groupes tels que l'hydroxyle (OH), l'amino (NH2) ou des groupes alkyles.
Applications De Recherche Scientifique
10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-décahydro-2H-4,6-méthanoindolo[3,2,1-ij]oxépino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one a plusieurs applications en recherche scientifique:
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels et comme composé principal pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certaines réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Ces cibles peuvent inclure des enzymes, des récepteurs et d'autres protéines. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
10,11-Diméthoxystrychnine : Un autre alcaloïde complexe avec une structure similaire mais des groupes fonctionnels différents.
Brucine : Un alcaloïde apparenté possédant des propriétés pharmacologiques similaires.
Unicité
Ce qui distingue 10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-décahydro-2H-4,6-méthanoindolo[3,2,1-ij]oxépino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one, c'est sa combinaison unique de cycles fusionnés et la présence d'un atome de brome. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
IUPAC Name |
10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNXJMCNKVBMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)

![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)
![2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid](/img/structure/B12107744.png)




![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
![7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid](/img/structure/B12107778.png)
![2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12107782.png)

![1-Methyloctahydropyrrolo[3,2-b]pyrrole](/img/structure/B12107793.png)
